molecular formula C34H48N8O7 B10769390 Par-4-AP;AY-NH2

Par-4-AP;AY-NH2

Cat. No.: B10769390
M. Wt: 680.8 g/mol
InChI Key: BBAOHIALRKLBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is known for its role in activating PAR-4 without affecting other related receptors such as PAR-1 or PAR-2 . It is primarily used in scientific research to study the functions and mechanisms of PAR-4 in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Par-4-AP;AY-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is AYPGKF-NH2 .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Par-4-AP;AY-NH2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA (trifluoroacetic acid). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, with the sequence AYPGKF-NH2. The purity of the final product is typically greater than 95%, as confirmed by analytical techniques such as mass spectrometry and HPLC .

Mechanism of Action

Par-4-AP;AY-NH2 exerts its effects by selectively activating PAR-4, a G protein-coupled receptor. Upon activation, PAR-4 undergoes a conformational change that triggers intracellular signaling pathways involving G proteins. These pathways include the activation of phospholipase C, leading to increased intracellular calcium levels, and the activation of Rho and Ras proteins, which are involved in various cellular processes such as cytoskeletal rearrangement and gene expression .

Comparison with Similar Compounds

Par-4-AP;AY-NH2 is unique in its high selectivity for PAR-4, distinguishing it from other PAR agonists. Similar compounds include:

This compound’s high selectivity and potency make it a valuable tool for studying PAR-4-specific pathways and mechanisms.

Properties

Molecular Formula

C34H48N8O7

Molecular Weight

680.8 g/mol

IUPAC Name

N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)

InChI Key

BBAOHIALRKLBRD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N

Origin of Product

United States

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